6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate
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Description
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate is a useful research compound. Its molecular formula is C25H20N2O4S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
This chemical compound's derivatives have been extensively studied for their potential biological activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating their application in anticancer and anti-5-lipoxygenase activities. The study highlighted the synthesis process and evaluated the cytotoxic and enzyme inhibition properties, contributing to understanding the structure-activity relationship (Rahmouni et al., 2016).
Heterocyclic Compound Synthesis
Mohammad et al. (2017) explored the synthesis of new heterocyclic compounds containing 1,3-oxazepine derivatives starting from 6-methyl 2-thiouracil. This research is pivotal for developing novel compounds with significant antibacterial activity, demonstrating the versatility of such chemical structures in synthesizing bioactive molecules (Mohammad et al., 2017).
Anti-Lung Cancer Activity
The compound's derivatives have also shown promise in cancer treatment, as indicated by Hammam et al. (2005), where fluoro-substituted benzo[b]pyran derivatives exhibited anti-lung cancer activity. This study underscores the potential of these compounds in developing new cancer therapeutics (Hammam et al., 2005).
Molecular Docking and In Vitro Screening
Further, Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. This research highlights the importance of computational methods in predicting the biological activity of novel compounds, providing insights into their antimicrobial and antioxidant activities (Flefel et al., 2018).
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,2-diphenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-17-12-13-26-25(27-17)32-16-20-14-21(28)22(15-30-20)31-24(29)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJUCUWYKOISBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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